molecular formula C15H16O B12514747 2-Ethyl-5-methoxy-1,1'-biphenyl CAS No. 725264-91-5

2-Ethyl-5-methoxy-1,1'-biphenyl

Cat. No.: B12514747
CAS No.: 725264-91-5
M. Wt: 212.29 g/mol
InChI Key: NMDJGXCWRSURHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of an ethyl group at the second position and a methoxy group at the fifth position on one of the benzene rings makes this compound unique. Biphenyl derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methoxy-1,1’-biphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 2-Ethyl-5-methoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of catalyst, base, and solvent can be optimized to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitro groups, and sulfonic acids.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used. The reaction is typically carried out in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted biphenyl derivatives with various functional groups.

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Saturated biphenyl derivatives with reduced aromaticity.

Scientific Research Applications

2-Ethyl-5-methoxy-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethyl and methoxy groups can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,1’-biphenyl: Lacks the ethyl group, which may affect its chemical and biological properties.

    2-Ethyl-1,1’-biphenyl: Lacks the methoxy group, which can influence its reactivity and applications.

    5-Methoxy-1,1’-biphenyl: Lacks the ethyl group, affecting its overall properties.

Uniqueness

The combination of these substituents can lead to distinct physical, chemical, and biological properties compared to its analogs .

Properties

CAS No.

725264-91-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-ethyl-4-methoxy-2-phenylbenzene

InChI

InChI=1S/C15H16O/c1-3-12-9-10-14(16-2)11-15(12)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

NMDJGXCWRSURHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.